molecular formula C12H15B B1337486 1-Bromo-2-cyclohexylbenzene CAS No. 59734-92-8

1-Bromo-2-cyclohexylbenzene

Cat. No.: B1337486
CAS No.: 59734-92-8
M. Wt: 239.15 g/mol
InChI Key: BXMDAGGQRIDSPA-UHFFFAOYSA-N
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Description

1-Bromo-2-cyclohexylbenzene is an organic compound with the molecular formula C12H15Br. It is a brominated derivative of cyclohexylbenzene, characterized by a bromine atom attached to the benzene ring at the 1-position and a cyclohexyl group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

The mechanism of action of 1-Bromo-2-cyclohexylbenzene is not specified in the search results. The compound’s reactivity will depend on the specific reaction conditions and the presence of other reactants .

Preparation Methods

1-Bromo-2-cyclohexylbenzene can be synthesized through several methods. One common synthetic route involves the bromination of 2-cyclohexylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position .

Another method involves the reaction of 1,2-dibromobenzene with cyclohexylmagnesium bromide (Grignard reagent) to form this compound . This reaction is carried out in an inert atmosphere, usually under reflux conditions, to achieve high yields.

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Bromo-2-cyclohexylbenzene undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Bromo-2-cyclohexylbenzene can be compared with other brominated aromatic compounds, such as:

This compound is unique due to the presence of both the bromine atom and the cyclohexyl group, which impart distinct chemical and physical properties to the compound.

Properties

IUPAC Name

1-bromo-2-cyclohexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMDAGGQRIDSPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449311
Record name 1-BROMO-2-CYCLOHEXYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59734-92-8
Record name 1-BROMO-2-CYCLOHEXYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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